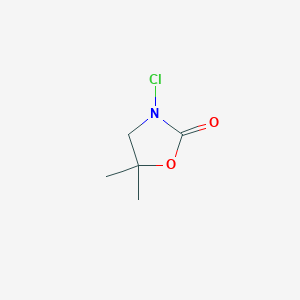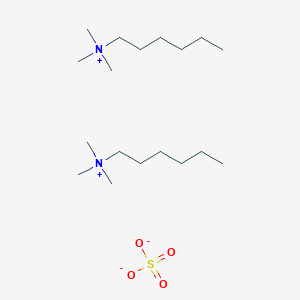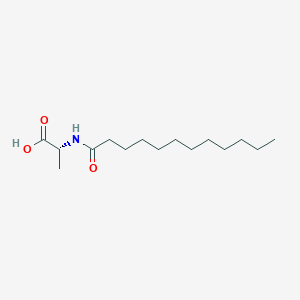
Hept-2-ene-1,4,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-2-ene-1,4,7-triol is an organic compound characterized by a seven-carbon chain with a double bond at the second position and hydroxyl groups at the first, fourth, and seventh positions. This compound is part of the family of alkenes and polyols, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-2-ene-1,4,7-triol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-2-yne, followed by selective reduction and hydroxylation. The reaction typically requires a hydroboration reagent such as diborane (B2H6) and an oxidizing agent like hydrogen peroxide (H2O2) under alkaline conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using transition metal catalysts to facilitate the addition of hydroxyl groups. The use of environmentally friendly solvents and reagents is also emphasized to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: Hept-2-ene-1,4,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to form heptane-1,4,7-triol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of hept-2-en-1-one, hept-2-en-4-one, and hept-2-en-7-one.
Reduction: Formation of heptane-1,4,7-triol.
Substitution: Formation of hept-2-en-1,4,7-trichloride.
Scientific Research Applications
Hept-2-ene-1,4,7-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hept-2-ene-1,4,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Hept-2-ene-1,4,7-triol can be compared with other similar compounds such as:
Hept-2-ene-1,4-diol: Lacks the hydroxyl group at the seventh position, making it less versatile in certain reactions.
Hept-2-ene-1,7-diol: Lacks the hydroxyl group at the fourth position, affecting its reactivity and applications.
Heptane-1,4,7-triol: Saturated version of this compound, lacking the double bond, which reduces its reactivity in certain chemical reactions.
The unique combination of a double bond and multiple hydroxyl groups in this compound makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
59742-70-0 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
hept-2-ene-1,4,7-triol |
InChI |
InChI=1S/C7H14O3/c8-5-1-3-7(10)4-2-6-9/h1,3,7-10H,2,4-6H2 |
InChI Key |
XNTAENBZPPCFMK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C=CCO)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)



![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)



